3-Ethyl-7-hydroxy-1-oxo-1,3-dihydro-2-benzofuran-4-yl acetate
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Overview
Description
3-Ethyl-7-hydroxy-1-oxo-1,3-dihydro-2-benzofuran-4-yl acetate is a benzofuran derivative known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-7-hydroxy-1-oxo-1,3-dihydro-2-benzofuran-4-yl acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of free radical cyclization cascades, which are efficient for constructing complex benzofuran derivatives . Another approach involves proton quantum tunneling, which minimizes side reactions and enhances yield .
Industrial Production Methods
Industrial production of benzofuran derivatives often employs microwave-assisted synthesis (MWI) due to its efficiency and ability to produce high yields . This method is particularly useful for scaling up the production of complex benzofuran compounds.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-7-hydroxy-1-oxo-1,3-dihydro-2-benzofuran-4-yl acetate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities.
Reduction: Reducing agents are used to remove oxygen functionalities or introduce hydrogen atoms.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds .
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules.
Industry: It is used in the synthesis of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-Ethyl-7-hydroxy-1-oxo-1,3-dihydro-2-benzofuran-4-yl acetate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and interfere with cellular processes, leading to its biological effects . The exact molecular targets and pathways are still under investigation, but it is believed to modulate signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives such as:
- 3-Ethyl-7-hydroxy-1-oxo-1,3-dihydro-2-benzofuran-4-yl acetate
- Benzothiophene derivatives
- Coumarin derivatives
Uniqueness
What sets this compound apart is its unique combination of biological activities and its potential for therapeutic applications. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic chemistry .
Properties
CAS No. |
88256-02-4 |
---|---|
Molecular Formula |
C12H12O5 |
Molecular Weight |
236.22 g/mol |
IUPAC Name |
(3-ethyl-7-hydroxy-1-oxo-3H-2-benzofuran-4-yl) acetate |
InChI |
InChI=1S/C12H12O5/c1-3-8-11-9(16-6(2)13)5-4-7(14)10(11)12(15)17-8/h4-5,8,14H,3H2,1-2H3 |
InChI Key |
KXRIUQDEFOVNDO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C2=C(C=CC(=C2C(=O)O1)O)OC(=O)C |
Origin of Product |
United States |
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